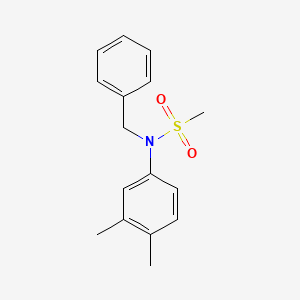
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine, also known as DF-MDBU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. DF-MDBU belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are known to have antidepressant and anxiolytic effects.
Wirkmechanismus
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine acts as a reversible inhibitor of MAO-A and MAO-B, binding to the active site of the enzyme and preventing the breakdown of neurotransmitters. It has been shown to have a higher affinity for MAO-B than MAO-A, making it a selective inhibitor of this enzyme. This selectivity is important, as inhibition of MAO-A can lead to potentially dangerous interactions with certain foods and medications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and cognitive function. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine has several advantages for use in lab experiments. It is a potent and selective inhibitor of MAO-B, making it useful for studying the role of this enzyme in various neurological disorders. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use. This compound can be toxic at high doses, and its effects on other enzymes and neurotransmitters in the brain are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to protect dopaminergic neurons in animal models. Another area of interest is its potential use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance their antidepressant effects. Further research is also needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.
Synthesemethoden
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine can be synthesized through a multistep process involving the reaction of benzylamine with 2,6-difluorobenzaldehyde, followed by reduction with sodium borohydride and subsequent methylation with methyl iodide. The final product can be obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine has been studied for its potential applications in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease. It has been shown to be a potent inhibitor of both MAO-A and MAO-B, which are enzymes responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of these enzymes, this compound can increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N/c1-18(10-12-6-3-2-4-7-12)11-13-14(16)8-5-9-15(13)17/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSWPTDMULHOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)


![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)




![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)
